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Compound of Interest

Compound Name: FWM-1

Cat. No.: B15566559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the novel inhibitor

FWM-1 to the SARS-CoV-2 non-structural protein 13 (NSP13), a helicase essential for viral

replication. The information presented herein is based on a multi-stage structure-based virtual

screening study that identified FWM-1 as a potent potential inhibitor of this key viral enzyme.

Quantitative Data Summary
The binding affinity of FWM-1 to the SARS-CoV-2 NSP13 helicase was determined

computationally. The calculated binding free energy indicates a strong and favorable

interaction.

Compound Metric
Value
(kcal/mol)

Method Source

FWM-1
Binding Free

Energy
-328.6 ± 9.2 MM-PBSA [1][2]

Core Interaction Insights
FWM-1 is predicted to be a potent inhibitor of the SARS-CoV-2 NSP13 helicase by effectively

disrupting the binding of ATP to the enzyme[1]. This mechanism of action would inhibit the
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helicase's ability to unwind viral RNA, a critical step in the replication and transcription of the

viral genome.

Experimental and Computational Protocols
The identification and initial characterization of FWM-1 as an NSP13 inhibitor were achieved

through a comprehensive in silico approach. The following sections detail the computational

workflow that led to the discovery of FWM-1.

Structure-Based Virtual Screening Workflow
The process of identifying FWM-1 involved a multi-step computational strategy designed to

screen a large chemical database and predict the binding affinity of potential inhibitors to the

NSP13 helicase.
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Pharmacophore Model Generation

Virtual Screening

Molecular Docking and Filtering

Binding Affinity Calculation

Protein-Ligand Interaction Fingerprint (PLIF) Study

Generation of 3D Pharmacophore Model

Screening of ZINC Database

Retrieval of 13 Potential Hits

Molecular Docking of Hits into NSP13 Active Site

Selection of Top 5 Compounds Based on Docking Score

Molecular Dynamics (MD) Simulations of FWM-1-NSP13 Complex

MM-PBSA Binding Free Energy Calculation
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Assay Preparation

Reaction Incubation

Data Acquisition and Analysis

Prepare FRET-labeled DNA/RNA substrate Purify SARS-CoV-2 NSP13 Helicase

Incubate NSP13 with FWM-1

Prepare serial dilutions of FWM-1

Initiate reaction by adding ATP and FRET substrate

Monitor fluorescence signal over time

Calculate initial reaction velocities

Plot dose-response curve and determine IC50 value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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